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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a versatile organic

intermediate of significant interest in medicinal chemistry and drug development. Its structure,

featuring a hydroxylated aromatic ring and a nitrile functional group, makes it a valuable

precursor for the synthesis of various heterocyclic compounds and more complex molecular

architectures.[1] A thorough understanding of its spectral properties is paramount for

unambiguous identification, purity assessment, and monitoring of chemical transformations.

This guide provides a comprehensive analysis of the key spectral data for (2-
Hydroxyphenyl)acetonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical

underpinnings of the observed spectral features and provide practical insights for researchers

working with this compound.

Physicochemical Properties
A foundational understanding of the basic physical and chemical properties of (2-
Hydroxyphenyl)acetonitrile is essential before delving into its spectral analysis.
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Property Value Source

CAS Number 14714-50-2 [2]

Molecular Formula C₈H₇NO [2]

Molecular Weight 133.15 g/mol [2]

Melting Point 122-123 °C [3]

Appearance
White to light yellow or brown

solid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H)

and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: A Predicted Analysis
While a publicly available, experimentally verified ¹H NMR spectrum for (2-
Hydroxyphenyl)acetonitrile is not readily available, we can predict the expected spectrum

based on established principles and comparison with its isomer, 4-hydroxybenzyl cyanide.

Predicted ¹H NMR Spectral Data for (2-Hydroxyphenyl)acetonitrile
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.5-10.5 Singlet (broad) 1H ArOH

The phenolic

proton is acidic

and its chemical

shift is often

broad and can

vary with solvent

and

concentration.

~7.2-7.4 Multiplet 2H ArH

Aromatic protons

ortho and para to

the electron-

donating

hydroxyl group

and ortho to the

electron-

withdrawing

CH₂CN group

will be in a

complex region.

~6.8-7.0 Multiplet 2H ArH

Aromatic protons

meta to the

hydroxyl group

and meta/para to

the CH₂CN

group will be

shifted upfield.

~3.9 Singlet 2H CH₂CN

The methylene

protons are

adjacent to an

aromatic ring and

a nitrile group,

leading to a

downfield shift.
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Causality Behind Expected Shifts and Splitting:

Aromatic Region (6.8-7.4 ppm): The four protons on the benzene ring will exhibit complex

splitting patterns (multiplets) due to spin-spin coupling with each other. The ortho-

disubstituted pattern is typically more complex than the highly symmetric pattern of a para-

substituted isomer. The electron-donating hydroxyl group will cause a general upfield shift (to

lower ppm values) of the ring protons, particularly those ortho and para to it. Conversely, the

electron-withdrawing cyanomethyl group will cause a downfield shift. The interplay of these

effects results in a complex and spread-out aromatic region.

Methylene Protons (~3.9 ppm): The two protons of the CH₂ group are chemically equivalent

and are not adjacent to any other protons, hence they will appear as a singlet. Their position

is downfield due to the deshielding effects of both the aromatic ring and the nitrile group.

Phenolic Proton (9.5-10.5 ppm): The hydroxyl proton is typically a broad singlet and does not

couple with other protons. Its chemical shift is highly dependent on solvent, concentration,

and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: A Predicted Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Predicted ¹³C NMR Spectral Data for (2-Hydroxyphenyl)acetonitrile
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Chemical Shift (δ, ppm) Assignment Rationale

~155 C-OH

The carbon atom directly

attached to the electronegative

oxygen of the hydroxyl group

will be significantly deshielded

and appear far downfield.

~130 Ar-C
Aromatic carbon atom para to

the hydroxyl group.

~128 Ar-C
Aromatic carbon atom ortho to

the hydroxyl group.

~121 Ar-C
Aromatic carbon atom meta to

the hydroxyl group.

~119 CN
The carbon of the nitrile group

typically appears in this region.

~116 Ar-C
Aromatic carbon atom meta to

the hydroxyl group.

~115 Ar-C-CH₂CN

The quaternary carbon

attached to the cyanomethyl

group.

~22 CH₂CN

The aliphatic carbon of the

methylene group will be the

most upfield signal.

Comparative Analysis with 4-Hydroxybenzyl Cyanide:

For comparison, the reported ¹³C NMR data for 4-hydroxybenzyl cyanide shows the following

chemical shifts (in DMSO-d₆): 156.99, 129.40, 121.21, 119.80, 115.85, and 21.73 ppm.[4] The

key difference expected for the 2-hydroxy isomer would be the presence of six distinct aromatic

carbon signals due to the lower symmetry compared to the para-isomer, which has only four

unique aromatic carbon environments.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific bonds.

Key IR Absorptions for (2-Hydroxyphenyl)acetonitrile

Wavenumber (cm⁻¹) Bond Vibration Interpretation

3550 - 3200 (broad) O-H stretch

The broad absorption in this

region is characteristic of the

hydrogen-bonded hydroxyl

group of the phenol.[5]

~3030 Aromatic C-H stretch

This absorption indicates the

presence of C-H bonds on the

aromatic ring.[5]

2260 - 2220 C≡N stretch

A sharp, medium-intensity

peak in this region is a clear

indicator of the nitrile functional

group.[5]

1700 - 1500 Aromatic C=C bending

Multiple sharp bands in this

region are characteristic of the

benzene ring.[5]

The IR spectrum provides a clear "fingerprint" for (2-Hydroxyphenyl)acetonitrile, with the

most diagnostic peaks being the broad O-H stretch and the sharp C≡N stretch.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern in Electron Ionization (EI) MS:

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 133, corresponding to

the molecular weight of the compound. Aromatic compounds typically show a relatively

stable molecular ion.[6]
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Key Fragments:

m/z 106: Loss of HCN (27 Da) from the molecular ion.

m/z 93: Loss of the CH₂CN group (40 Da) to give a hydroxyphenyl cation.

m/z 78: Loss of a hydrogen atom from the benzene ring fragment.

The fragmentation pattern will be influenced by the stability of the resulting carbocations and

neutral fragments. The presence of the aromatic ring and the hydroxyl group will play a

significant role in directing the fragmentation pathways.

Experimental Protocols
To ensure the acquisition of high-quality spectral data, standardized experimental protocols are

essential.

NMR Spectroscopy Sample Preparation
Weigh approximately 5-10 mg of (2-Hydroxyphenyl)acetonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Cap the NMR tube and gently invert to ensure complete dissolution.

Place the NMR tube in the spectrometer for analysis.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Ensure the ATR crystal is clean.

Record a background spectrum.

Place a small amount of the solid (2-Hydroxyphenyl)acetonitrile sample onto the ATR

crystal.
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Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Prepare a dilute solution of (2-Hydroxyphenyl)acetonitrile in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

The compound will be separated from any impurities on the GC column and subsequently

introduced into the mass spectrometer for ionization and analysis.

Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectral analysis of (2-
Hydroxyphenyl)acetonitrile.

Sample Preparation Instrumentation Data Analysis & Interpretation

(2-Hydroxyphenyl)acetonitrile

Dissolve in
Deuterated Solvent

Place on
ATR Crystal

Dissolve in
Volatile Solvent

NMR Spectrometer

FT-IR Spectrometer

GC-MS System

¹H & ¹³C NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structural Elucidation
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Caption: Workflow for the spectral characterization of (2-Hydroxyphenyl)acetonitrile.

Conclusion
The spectral data of (2-Hydroxyphenyl)acetonitrile provides a detailed and unambiguous

fingerprint for this important chemical intermediate. A combined analysis of ¹H NMR, ¹³C NMR,

IR, and MS allows for confident structural confirmation and purity assessment. This guide has

provided a comprehensive overview of the expected spectral features, the underlying principles

governing these observations, and standardized protocols for data acquisition. For researchers

in drug discovery and development, a solid grasp of these spectral characteristics is

indispensable for advancing their synthetic and analytical endeavors.
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Need Custom Synthesis?
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To cite this document: BenchChem. [A Deep Dive into the Spectral Characteristics of (2-
Hydroxyphenyl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171700#key-spectral-data-for-2-hydroxyphenyl-
acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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